

controlling lysophosphatidylinositol increases with HG

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Compound Focus: 1-O-Hexadecylglycerol

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LPI Overview & Key Data

The table below summarizes the core characteristics and biological roles of LPI based on recent research.

| Aspect | Description |
|------------------|---|
| Identity | Endogenous lysophospholipid and endocannabinoid neurotransmitter [1]. |
| Primary Receptor | G protein-coupled receptor 55 (GPR55) [2] [1] [3]. |

| **Key Signaling Effects** | - Induces Ca^{2+} mobilization and RhoA-dependent signaling [1] [3].

- Promotes actin cytoskeleton remodeling, chemotaxis, and cytokine production (e.g., VEGF, TNF, IL- 1α , IL- 1β) in mast cells [2].
- Activates transcriptomic remodeling in endothelial cells, upregulating adhesion molecules and secretomic genes [4]. | **Relevant Contexts** | - Immune reactions & inflammation [2].
- Tumor microenvironment & angiogenesis [2].
- Metabolic regulation & Ca^{2+} homeostasis in obese hearts [5]. |

Experimental Insights & Troubleshooting

Here are some specific experimental findings and common challenges you can adapt into troubleshooting guides.

- **Chemotaxis and Cytokine Production in Mast Cells:** LPI does not cause significant degranulation in Bone Marrow-Derived Mast Cells (BMMCs) but strongly induces **chemotaxis** and the production of pro-angiogenic cytokines like VEGF and TNF. This effect is mediated by **GPR55**, and chemotaxis can be blocked by the GPR55 antagonist ML193 [2].
- **Endothelial Cell Activation:** In Human Aortic Endothelial Cells (HAECs), LPI acts as a potent activator. It upregulates hundreds of genes, including **clusters of differentiation (CDs)** for adhesion/signaling and various **secretomic genes** for cytokines and chemokines. This suggests LPI can transform endothelial cells into a pro-inflammatory state [4].
- **Metabolism and Signaling in Cardiomyocytes:** A 2024 study identified a pathway where a high-fat diet inhibits the GAP activity of **AS160** via **NEK6** phosphorylation. This activates **Rab8a**, which interacts with **DDHD1** to increase LPI metabolism and signaling, leading to impaired calcium homeostasis in the heart [5]. This is a key finding for metabolic and cardiac research.

Model Experimental Protocol

You can adapt this general methodology for investigating LPI signaling in cell cultures, based on the common techniques from the search results [2] [4].

Objective: To assess the effect of LPI on GPR55-mediated signaling and inflammatory responses in a relevant cell line.

Materials:

- Cell line (e.g., BMMCs, HAECs, or cultured cardiomyocytes)
- Purified LPI (e.g., 1-stearoyl LPI or 2-arachidonoyl LPI [3])
- GPR55 agonist (e.g., O1602) and antagonist (e.g., ML193)
- CB2 receptor antagonist (e.g., AM630)
- Equipment: Chemotaxis chamber, qPCR machine, equipment for Western blot, calcium imaging

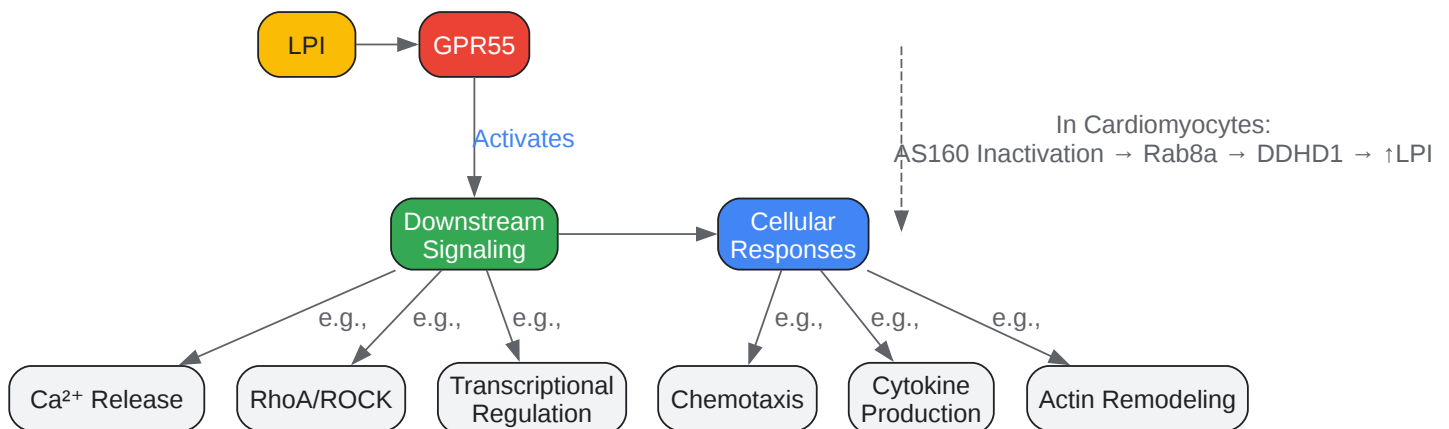
Methodology:

- **Cell Treatment & Inhibition:** Pre-treat cells with specific receptor antagonists (ML193 for GPR55, AM630 for CB2) for a set time (e.g., 30-60 minutes) before stimulating with LPI or its vehicle.
- **LPI Stimulation:** Stimulate cells with a defined concentration of LPI (e.g., 1-10 μ M) for various time points (e.g., 30 min for immediate signaling, 6-12 hours for gene expression studies).
- **Functional Assays:**

- **Chemotaxis:** Quantify cell migration using a transwell or similar chamber assay.
- **Gene Expression:** Isolate RNA and perform qPCR to measure mRNA levels of target genes (e.g., VEGF, TNF, IL-1 β , ICAM-1).
- **Calcium Signaling:** Use fluorescent calcium indicators (e.g., Fura-2) to monitor intracellular Ca²⁺ flux in real-time.
- **Pathway Analysis:** Analyze protein phosphorylation (e.g., LIMK/Cofilin) via Western blot.

LPI Signaling Pathway Diagram

The following Graphviz DOT code generates a diagram illustrating the core LPI signaling pathway based on the mechanisms described [2] [1] [5].



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LPI Signaling Pathway Overview: This diagram illustrates the core pathway where LPI binding to GPR55 triggers downstream events like calcium release and transcriptional changes, leading to cellular responses such as chemotaxis. A secondary pathway shows how LPI levels can be increased in specific conditions like cardiomyopathy [2] [5].

Key Considerations for Your Support Center

When building your FAQs and guides, these broader concepts might be helpful:

- **LPI in the Tumor Microenvironment:** LPI's role in promoting the recruitment of mast cells to tumors and the production of pro-angiogenic factors makes it a significant molecule in cancer biology [2].
- **Receptor Cross-Talk:** Be aware that some effects of LPI, such as the induction of certain cytokines in mast cells, may require the involvement of both **GPR55 and CB2 receptors**, not just GPR55 alone [2].
- **Metabolic Links:** The connection between high-fat diets, the AS160/Rab8a/DDHD1 axis, and increased LPI signaling provides a direct molecular link between metabolic stress and dysfunctional cellular calcium handling [5].

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